2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, methoxy, and nitro functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-methoxyphenol with an appropriate halogenated acetyl compound under basic conditions to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-methoxy-3-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Potential use as a probe in biochemical assays due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide depends on its application:
Biological Systems: It may interact with cellular proteins or enzymes, altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Chemical Reactions: Acts as a versatile intermediate that can undergo various transformations, facilitating the synthesis of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
- 2-(4-bromo-2-ethoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. This makes it a valuable compound for developing new chemical entities with specific properties.
Properties
Molecular Formula |
C18H18BrN3O6 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-methoxy-3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H18BrN3O6/c1-11(12-4-6-15(26-2)14(8-12)22(24)25)20-21-18(23)10-28-16-7-5-13(19)9-17(16)27-3/h4-9H,10H2,1-3H3,(H,21,23)/b20-11+ |
InChI Key |
MFENQOJGCCYOIC-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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